Radical Copolymerization Reactivity Ratios: High Preference for Incorporation over Styrene
In radical copolymerization with styrene, 2,2-dimethyl-5-methylene-1,3-dioxolan-4-one (DMDO) exhibits a high monomer reactivity ratio (r1 = 6.42), indicating a strong preference for homopropagation over cross-propagation with styrene (r2 = 0.08) [1]. This quantitative behavior dictates that copolymers will be enriched in DMDO units at low conversions, a key consideration for compositional control.
| Evidence Dimension | Monomer Reactivity Ratio (r1, r2) in Copolymerization |
|---|---|
| Target Compound Data | r1 = 6.42 (DMDO) |
| Comparator Or Baseline | r2 = 0.08 (Styrene) |
| Quantified Difference | DMDO is ~80 times more likely to add to its own radical than to styrene. |
| Conditions | Radical copolymerization in chlorobenzene or bulk, initiated by AIBN at 60°C. |
Why This Matters
This quantitative reactivity profile enables prediction of copolymer composition drift and informs reactor design for achieving targeted material properties.
- [1] Miyagawa, T.; Sanda, F.; Endo, T. Radical Copolymerization Behavior of 2,2-Dimethyl-5-methylene-1,3-dioxolan-4-one with Common Monomers. Macromol. Chem. Phys. 2001, 202 (9), 1602–1605. View Source
